

Toxicological Profile of Swep Herbicide: An In-depth Technical Guide

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Compound of Interest

Compound Name: Swep

Cat. No.: B167609

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Introduction

Swep, chemically known as methyl N-(3,4-dichlorophenyl) carbamate, is a carbamate herbicide that was formerly used for the control of seedling annual weeds and grasses in various crops.

[1] Although now considered obsolete in many regions, its toxicological profile remains of interest for environmental risk assessment and for understanding the broader class of carbamate pesticides. This technical guide provides a comprehensive overview of the available toxicological data on **Swep**, its primary metabolite 3,4-dichloroaniline (3,4-DCA), and its mechanism of action.

Chemical and Physical Properties

Property	Value
Chemical Name	methyl N-(3,4-dichlorophenyl)carbamate
CAS Number	1918-18-9
Molecular Formula	C ₈ H ₇ Cl ₂ NO ₂
Molecular Weight	220.05 g/mol
Physical State	Crystalline solid
Water Solubility	Information not available
Synonyms	MCC, Methyl 3,4-dichlorocarbanilate

Mechanism of Action

The primary herbicidal action of **Swep** is the inhibition of plant growth through interference with metabolic processes and cell division at the growth point.[2][3][4] While the precise molecular targets are not extensively documented, it is known to be a cell division inhibitor.[5] Carbamate herbicides, as a class, are known to disrupt mitosis.[5] One study has also suggested that **Swep** may inhibit the enzyme 4-coumarate-CoA ligase.[1]

Furthermore, like other carbamate pesticides, **Swep** has been reported to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function.[4][6] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in clinical manifestations similar to those of organophosphate pesticide poisoning.[4][7] However, the binding of carbamates to AChE is reversible, which generally leads to a shorter duration of toxic effects compared to organophosphates.[7]

Toxicological Data

Acute Toxicity

There is a notable discrepancy in the reported acute oral toxicity of **Swep** in rats. One source reports a median lethal dose (LD50) of 522 mg/kg, while another indicates a significantly higher LD50 of 4197 mg/kg for the technical grade product.[1][4] This variation may be attributable to differences in the formulation, vehicle, or strain of the test animals.

Table 1: Acute Toxicity of **Swep**

Species	Route	Value	Reference
Rat	Oral (LD50)	522 mg/kg	[4]
Rat	Oral (LD50)	4197 mg/kg (technical)	[1]
Carp	Water (LC50, 48h)	>2.6 mg/L	[4]

Subchronic Toxicity

A three-month dietary study was conducted on mice and rats.[1] At the highest dose of 2000 ppm (equivalent to average daily doses of 71 mg/kg for mice and 86 mg/kg for rats), the following effects were observed:

- Decreased body weight
- Decreased hemoglobin levels
- Increased liver and spleen weight
- Increased urinary urobilinogen (in mice)

At lower doses of 20, 100, and 500 ppm, no significant toxicological changes were reported.[1] Based on this study, a No-Observed-Adverse-Effect Level (NOAEL) could be inferred to be 500 ppm. However, no officially established NOAEL or Acceptable Daily Intake (ADI) by regulatory agencies has been found in the available literature.

Metabolism and Toxicokinetics

Swep can be absorbed through inhalation, ingestion, and dermal contact.[4][7] Following oral administration in mice, **Swep** was rapidly distributed throughout the body and almost completely excreted within 48 hours, primarily in the urine.[1] In feces, **Swep** was excreted largely unchanged.[1] In urine, it was metabolized into water-soluble substances conjugated with glucuronic acid and sulfuric acid.[1]

The primary metabolic pathway of **Swep** in soil and likely in biological systems is the hydrolysis to 3,4-dichloroaniline (3,4-DCA).[4][8]

Toxicity of the Metabolite: 3,4-Dichloroaniline (3,4-DCA)

3,4-DCA is a significant contributor to the overall toxicity of **Swep**. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[9]

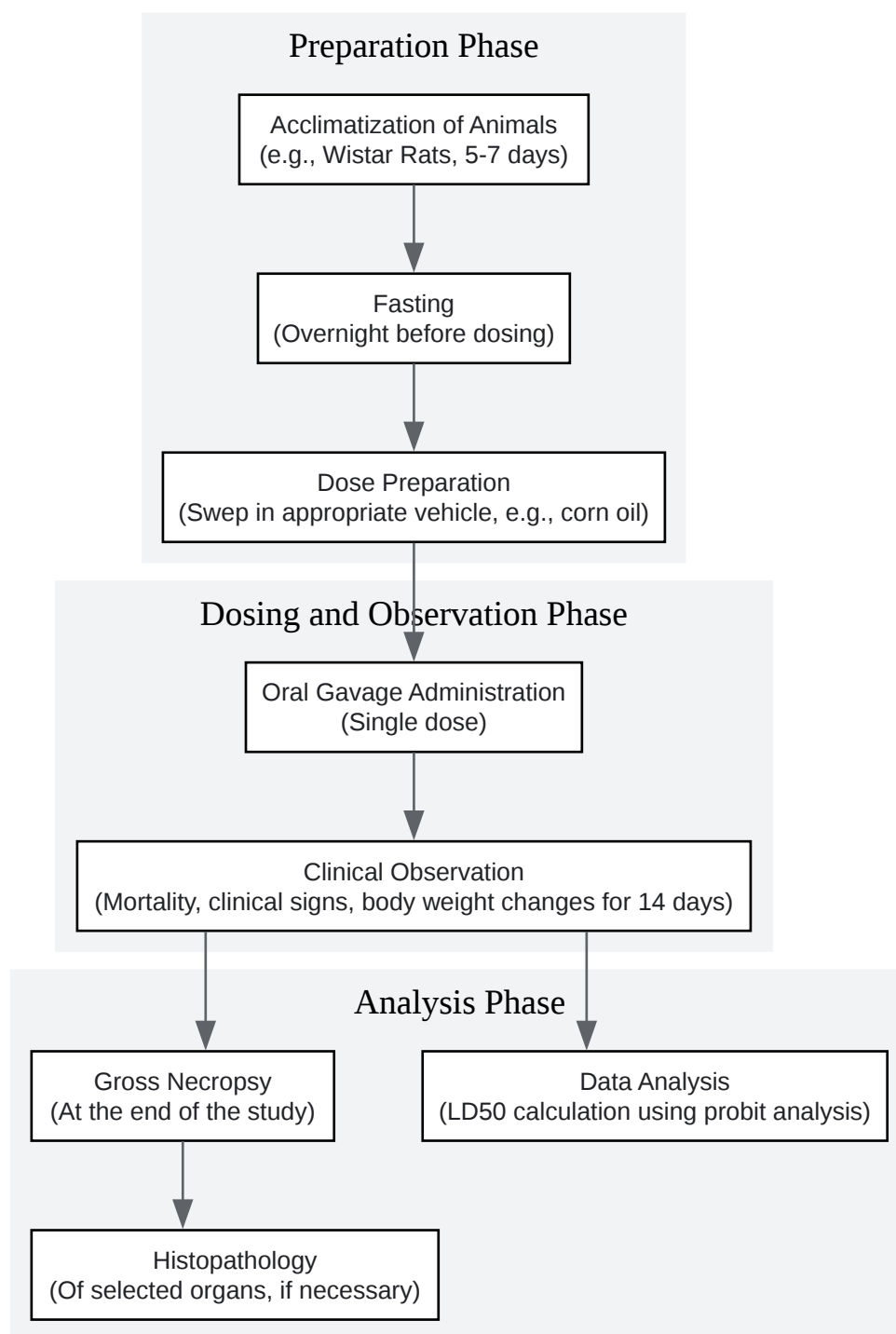
Table 2: Acute Toxicity of 3,4-Dichloroaniline (3,4-DCA)

Species	Route	Value
Rat	Oral (LD50)	530 - 880 mg/kg bw
Rat	Inhalation (LC50, 4h)	3300 mg/m ³
Rat	Dermal (LD50)	>1000 mg/kg bw
Rabbit	Dermal (LD50)	300 mg/kg bw

The primary toxic effect of 3,4-DCA is the induction of methemoglobinemia, which reduces the oxygen-carrying capacity of the blood, leading to cyanosis, fatigue, and dyspnea. It can also cause skin and eye irritation.[10] Chronic exposure in animal studies has been shown to primarily affect the spleen, liver, and kidneys. There is no evidence to suggest that 3,4-DCA affects fertility.

Experimental Protocols

Detailed experimental protocols for the cited toxicological studies on **Swep** are not readily available in the public domain, likely due to the age of the studies and the obsolete status of the herbicide. However, a general workflow for acute oral toxicity testing, based on standard guidelines, is provided below.

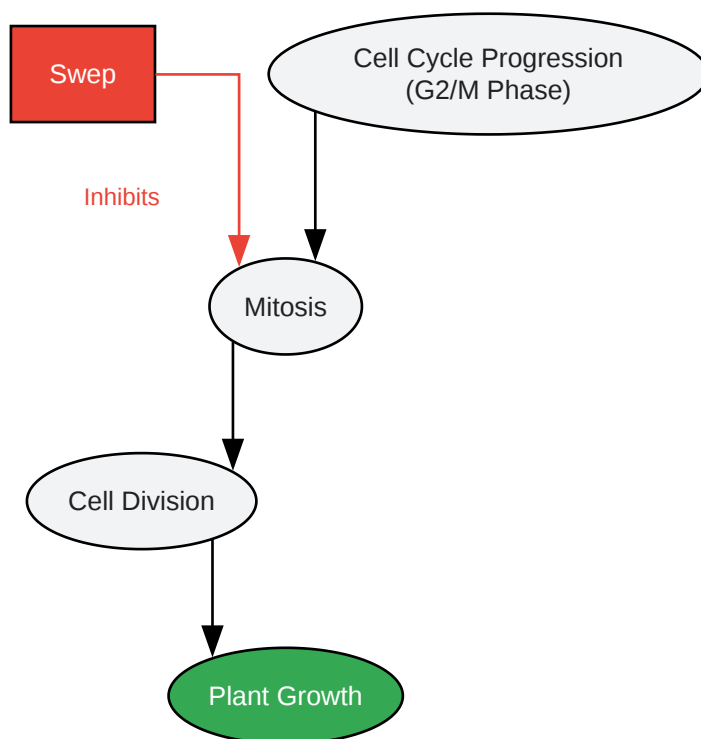


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Figure 1. Generalized workflow for an acute oral toxicity study.

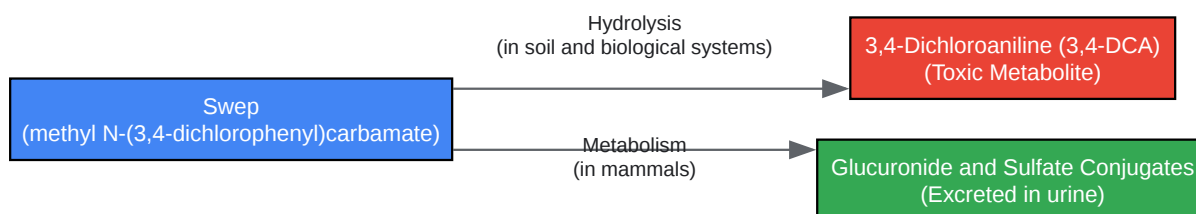
Signaling Pathways and Metabolic Fate

Due to the limited molecular-level research on **Swep**, a detailed signaling pathway of its toxic action is not available. However, based on its known mechanisms, the following diagrams illustrate its effect on cell division and its metabolic breakdown.



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Figure 2. Simplified diagram of **Swep**'s inhibitory action on plant cell division.



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Figure 3. Metabolic pathway of **Swep**.

Conclusion

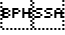
Swep is a carbamate herbicide with a toxicological profile characterized by acute toxicity in mammals and aquatic organisms. The significant discrepancy in reported oral LD50 values in rats highlights the need for caution when evaluating historical data. Subchronic studies indicate that at high doses, **Swep** can affect body weight, hematological parameters, and organ weights. A key feature of its toxicology is its metabolism to 3,4-dichloroaniline (3,4-DCA), a toxic compound in its own right that contributes to the overall hazard of **Swep**. The primary mechanism of herbicidal action is the inhibition of cell division in plants, and like other carbamates, it may also reversibly inhibit acetylcholinesterase. Due to its status as an obsolete pesticide, comprehensive modern toxicological data, including established NOAEL and ADI values, are lacking. This guide summarizes the currently available information to aid researchers and professionals in understanding the toxicological risks associated with **Swep**.

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